molecular formula C26H26N4O6 B14453788 N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan CAS No. 73205-75-1

N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan

Cat. No.: B14453788
CAS No.: 73205-75-1
M. Wt: 490.5 g/mol
InChI Key: AYCXDBCLUPAREM-VXKWHMMOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan typically involves the acylation of L-tryptophan with 3-carboxypropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes such as n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase. These interactions can modulate various biochemical pathways and exert specific effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan is unique due to its specific combination of the tryptophan backbone with the 3-carboxypropanoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

73205-75-1

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H26N4O6/c31-23(9-10-24(32)33)29-21(11-15-13-27-19-7-3-1-5-17(15)19)25(34)30-22(26(35)36)12-16-14-28-20-8-4-2-6-18(16)20/h1-8,13-14,21-22,27-28H,9-12H2,(H,29,31)(H,30,34)(H,32,33)(H,35,36)/t21-,22-/m0/s1

InChI Key

AYCXDBCLUPAREM-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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